molecular formula C18H25ClN2O2 B14989692 4-{2-[1-(2-Chlorobenzoyl)piperidin-2-yl]ethyl}morpholine

4-{2-[1-(2-Chlorobenzoyl)piperidin-2-yl]ethyl}morpholine

Cat. No.: B14989692
M. Wt: 336.9 g/mol
InChI Key: CVDRBVQCNWZOFS-UHFFFAOYSA-N
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Description

4-{2-[1-(2-Chlorobenzoyl)piperidin-2-yl]ethyl}morpholine is a complex organic compound that features a morpholine ring and a piperidine ring, both of which are significant in medicinal chemistry. The compound is notable for its potential pharmacological properties and is often studied for its applications in drug design and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[1-(2-Chlorobenzoyl)piperidin-2-yl]ethyl}morpholine typically involves multiple steps, starting with the preparation of the piperidine and morpholine intermediates. One common route includes:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the 2-Chlorobenzoyl Group: This step involves the acylation of the piperidine intermediate with 2-chlorobenzoyl chloride under basic conditions.

    Coupling with Morpholine: The final step involves the coupling of the piperidine intermediate with morpholine using a suitable linker, often under reductive amination conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and yield optimization. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

4-{2-[1-(2-Chlorobenzoyl)piperidin-2-yl]ethyl}morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorobenzoyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-{2-[1-(2-Chlorobenzoyl)piperidin-2-yl]ethyl}morpholine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 4-{2-[1-(2-Chlorobenzoyl)piperidin-2-yl]ethyl}morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. Detailed studies often involve molecular docking and in vitro assays to elucidate these interactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-{2-[1-(2-Fluorobenzoyl)piperidin-2-yl]ethyl}morpholine
  • 4-{2-[1-(2-Bromobenzoyl)piperidin-2-yl]ethyl}morpholine
  • 4-{2-[1-(2-Methylbenzoyl)piperidin-2-yl]ethyl}morpholine

Uniqueness

4-{2-[1-(2-Chlorobenzoyl)piperidin-2-yl]ethyl}morpholine is unique due to the presence of the 2-chlorobenzoyl group, which imparts distinct chemical and pharmacological properties. This group can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific research and therapeutic applications.

Properties

Molecular Formula

C18H25ClN2O2

Molecular Weight

336.9 g/mol

IUPAC Name

(2-chlorophenyl)-[2-(2-morpholin-4-ylethyl)piperidin-1-yl]methanone

InChI

InChI=1S/C18H25ClN2O2/c19-17-7-2-1-6-16(17)18(22)21-9-4-3-5-15(21)8-10-20-11-13-23-14-12-20/h1-2,6-7,15H,3-5,8-14H2

InChI Key

CVDRBVQCNWZOFS-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(C1)CCN2CCOCC2)C(=O)C3=CC=CC=C3Cl

Origin of Product

United States

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